2-Tert-butyl 4-ethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2-(TERT-BUTYL) 4-ETHYL 5-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, multiple substituents, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TERT-BUTYL) 4-ETHYL 5-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Chlorophenoxybutanoyl Group: This step may involve nucleophilic substitution reactions where the chlorophenoxybutanoyl group is attached to the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(TERT-BUTYL) 4-ETHYL 5-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(TERT-BUTYL) 4-ETHYL 5-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(TERT-BUTYL)-4-METHYLPHENOL: A simpler compound with similar tert-butyl and methyl groups.
4-CHLORO-2-METHYLPHENOXYACETIC ACID: Contains the chlorophenoxy group found in the target compound.
THIOPHENE-2-CARBOXYLIC ACID: Shares the thiophene ring structure.
Uniqueness
2-(TERT-BUTYL) 4-ETHYL 5-{[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of functional groups and substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H30ClNO6S |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 5-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H30ClNO6S/c1-7-30-22(28)19-15(3)20(23(29)32-24(4,5)6)33-21(19)26-18(27)9-8-12-31-17-11-10-16(25)13-14(17)2/h10-11,13H,7-9,12H2,1-6H3,(H,26,27) |
InChI Key |
ZLGLZEZBUSHOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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